molecular formula C23H20F3N3O7 B2524920 Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate CAS No. 1428350-67-7

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Cat. No.: B2524920
CAS No.: 1428350-67-7
M. Wt: 507.422
InChI Key: OROZKDFCHOMVIS-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a useful research compound. Its molecular formula is C23H20F3N3O7 and its molecular weight is 507.422. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₄
  • Molecular Weight : 393.35 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity. The oxadiazole moiety is known for its role in modulating various biological pathways, particularly in anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that the compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of similar structure have shown promise against viruses such as HIV and HCV due to their ability to inhibit viral replication mechanisms .
  • Antitumor Properties : Compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : The oxadiazole ring is often associated with anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

A study on related compounds demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The most potent derivatives exhibited EC50 values ranging from 0.015 to 0.083 μM, indicating strong antiviral potential .

Antitumor Activity

In vitro assays using various human cancer cell lines (e.g., breast, lung) showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation. For instance, one study reported an IC50 value of 0.044 μM for a related compound against a breast cancer cell line .

Data Tables

Biological Activity Target Pathogen/Cell Line EC50/IC50 Value (μM) Reference
AntiviralHCV0.015 - 0.083
AntitumorBreast Cancer Cells0.044
Anti-inflammatoryInflammatory MarkersNot specified

Properties

IUPAC Name

methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZKDFCHOMVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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